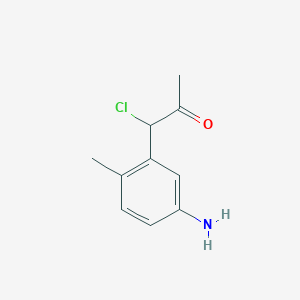

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one

描述

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one is an aromatic ketone derivative characterized by a chloropropanone backbone attached to a substituted phenyl ring. The phenyl ring features an amino group at the 5-position and a methyl group at the 2-position. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds with biological activity .

属性

分子式 |

C10H12ClNO |

|---|---|

分子量 |

197.66 g/mol |

IUPAC 名称 |

1-(5-amino-2-methylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-6-3-4-8(12)5-9(6)10(11)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI 键 |

SZCSUWONACHVJM-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)N)C(C(=O)C)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one generally involves:

- Aromatic substitution to introduce amino and methyl groups onto the phenyl ring.

- Formation of the chloropropan-2-one side chain, typically by halogenation of a propanone derivative or by reaction with epichlorohydrin derivatives.

- Control of regioselectivity to ensure substitution at the 5-amino and 2-methyl positions on the phenyl ring.

Preparation via Epichlorohydrin Aminolysis and Halogenation

One of the most studied approaches for related chlorinated β-amino ketones utilizes epichlorohydrin as a key starting material. Epichlorohydrin’s epoxide ring and chlorine substituent offer a versatile platform for nucleophilic attack and ring-opening reactions, which can be adapted for the synthesis of chloropropan-2-one derivatives.

Batch and Continuous-Flow Aminolysis of Epichlorohydrin

Batch Method: Epichlorohydrin is reacted with amines (e.g., diethylamine) in aqueous media at room temperature for extended periods (up to 48 h). The reaction proceeds via nucleophilic ring-opening of the epoxide by the amine, forming β-aminoalcohol intermediates, which then undergo intramolecular cyclization or further substitution to yield chlorinated amino ketones. This method achieves yields around 75% for analogous compounds.

Continuous-Flow Method: To improve safety and yield, continuous-flow microreactors have been employed. These allow precise control of temperature, pressure, and residence time, reducing exothermic risks and improving reaction efficiency. For example, flow synthesis of 3-hydroxyazetidinium salts from epichlorohydrin and secondary amines has been demonstrated with high purity and without the need for extensive purification.

Reaction Conditions and Catalysts

Aromatic Substitution and Halogenation Approaches

The aromatic ring substitution to introduce amino and methyl groups typically involves:

- Electrophilic substitution reactions on methyl-substituted anilines or nitroanilines, followed by reduction of nitro groups to amino groups.

- Halogenation at the α-position of the propanone side chain to introduce chlorine.

For example, synthesis of related compounds such as 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves:

- Starting from a 4-amino-2-(chloromethyl)phenyl precursor.

- Introduction of the chloropropan-2-one moiety via halogenation or condensation reactions.

- The molecule contains three reactive centers: amino group, chloromethyl group, and chlorinated ketone, which are critical for subsequent chemical transformations.

Representative Experimental Procedure

A typical preparation might follow these steps:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Stir epichlorohydrin with a suitable amine (e.g., diethylamine) in water at room temperature for 48 h | Formation of β-aminoalcohol intermediate |

| 2 | Intramolecular cyclization or substitution under controlled temperature | Formation of chlorinated amino ketone |

| 3 | Purification by concentration under vacuum and NMR analysis | High purity product without need for extensive purification |

This procedure is supported by NMR characterization (1H and 13C NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

Kinetic and Mechanistic Insights

- The aminolysis of epichlorohydrin proceeds via nucleophilic attack on the epoxide ring, forming a β-aminoalcohol intermediate.

- The intermediate undergoes intramolecular nucleophilic substitution (SN2) to form azetidinium salts or related cyclic intermediates.

- Reaction kinetics can be monitored by 1H NMR using internal standards, showing the formation and consumption of intermediates over time.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Batch aminolysis of epichlorohydrin | Epichlorohydrin + secondary amine | Nucleophilic ring-opening | Room temp, 48 h, aqueous | ~75% | Requires long reaction time |

| Continuous-flow aminolysis | Epichlorohydrin + amine | Nucleophilic ring-opening | Microreactor, controlled temp, 60 min | High, >75% | Safer, scalable, environmentally friendly |

| Aromatic substitution + halogenation | Amino-methyl-substituted phenyl precursors | Electrophilic substitution, halogenation | Varies, often acidic or catalytic | Moderate to high | Requires regioselective control |

Research Perspectives and Considerations

- Continuous-flow chemistry offers significant advantages for the preparation of chlorinated β-amino ketones, including This compound , by improving safety and scalability.

- Catalytic methods and alternative activation techniques (microwave, ultrasound) can reduce reaction times and improve yields.

- The presence of multiple reactive centers in the molecule necessitates careful reaction design to avoid side reactions.

- Detailed NMR and HRMS analyses are essential for confirming product identity and purity.

化学反应分析

Types of Reactions

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can yield alcohols or amines depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

科学研究应用

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Organic Synthesis: Serves as a building block for the construction of complex organic molecules and heterocycles.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

相似化合物的比较

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: The position and nature of substituents significantly influence reactivity and applications. Methylthio groups (e.g., in and ) introduce steric bulk and sulfur-based reactivity, useful in cross-coupling reactions. Halogenated derivatives (e.g., ) exhibit increased stability and lipophilicity, favoring agrochemical applications.

- Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution or condensation reactions involving 1-chloropropan-2-one and substituted anilines . Benzothiazole derivatives (e.g., ) are synthesized via hydrazone formation, demonstrating the versatility of chloropropanone intermediates in generating heterocycles.

Physicochemical Properties

Predicted or reported properties of selected analogs:

生物活性

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an amino group and a chloropropanone moiety, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 212.66 g/mol. The presence of the amino group enhances its ability to participate in hydrogen bonding, which is crucial for interactions with biological macromolecules.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 40 µg/mL |

| P. aeruginosa | 12 | 60 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it showed cytotoxic effects against human leukemia and breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of the compound on the MCF-7 breast cancer cell line using an MTT assay. The results indicated an IC value of approximately 25 µM, suggesting moderate cytotoxic activity.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| U-937 (leukemia) | 30 | Cell cycle arrest and apoptosis induction |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The amino group may enhance binding to enzymes or receptors, leading to inhibition or modulation of critical biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。